The synthesis of AMG 579 involved a series of modifications to initial lead compounds []. Key steps included replacing a morpholine ring with a tetrahydropyran and changing an N-acetyl piperazine to an N-acetyl piperidine. This optimization process led to improved biochemical potency and in vivo efficacy.
AMG 579 acts as a competitive inhibitor of PDE10A, preventing the enzyme from breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) []. This inhibition leads to increased levels of these second messengers, which are involved in various neuronal signaling pathways implicated in schizophrenia.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2